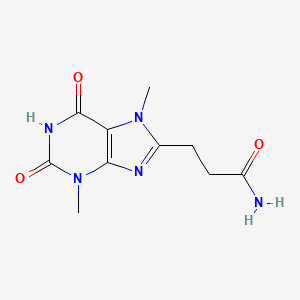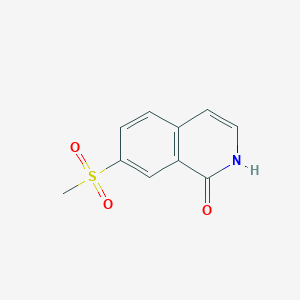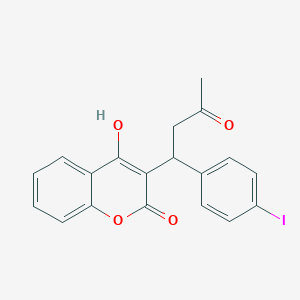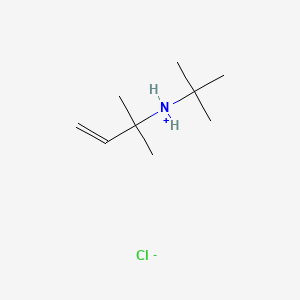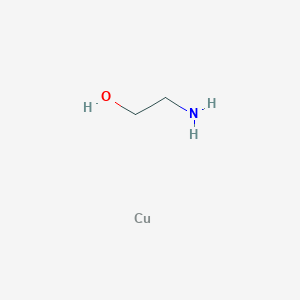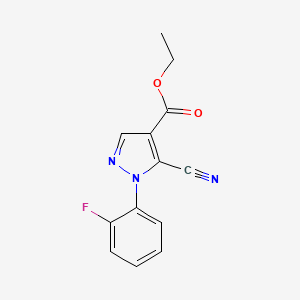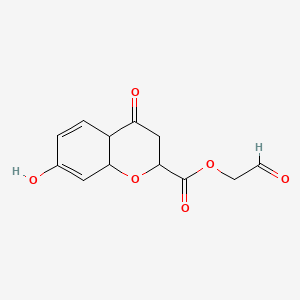
1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid is a chemical compound belonging to the class of isoquinoline derivatives Isoquinolines are a group of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities
Métodos De Preparación
The synthesis of 1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinolinecarboxylic acid via the Pomeranz–Fritsch–Bobbitt cyclization . This method is known for its simplicity and convenience.
Análisis De Reacciones Químicas
1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential drugs for treating diseases like Parkinson’s disease and cancer.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
1,2,3,4-tetrahydro-5,6-dimethoxy-3-Isoquinolinecarboxylic acid can be compared with other similar compounds, such as:
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound has similar structural features but may exhibit different biological activities and applications.
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-16-10-4-3-7-6-13-9(12(14)15)5-8(7)11(10)17-2/h3-4,9,13H,5-6H2,1-2H3,(H,14,15) |
Clave InChI |
WCHPMJJDLVSNCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(CNC(C2)C(=O)O)C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

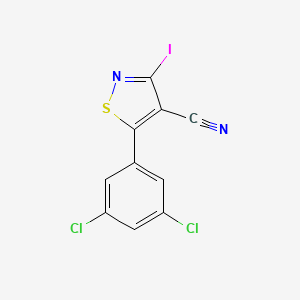
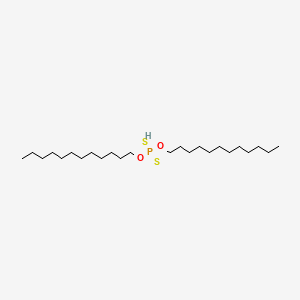
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
